molecular formula C8H7N3O2 B3362185 2-Methoxypyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 959616-58-1

2-Methoxypyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No. B3362185
Key on ui cas rn: 959616-58-1
M. Wt: 177.16 g/mol
InChI Key: HWAWJUOUUUADEU-UHFFFAOYSA-N
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Patent
US08367831B2

Procedure details

To a solution of 0.87 g of ethyl (2E)-3-(4-amino-2-methoxypyrimidin-5-yl)acrylate in 50 mL of methanol, 2.31 g of a 28% sodium methoxide/methanol solution was added at room temperature, and the mixture was heated under reflux while stirring for 4 hours. The reaction mixture was cooled to room temperature, and the solvent was then distilled off under reduced pressure. To the resultant residue, a saturated aqueous ammonium chloride solution and chloroform were added, the organic layer was separated, and the aqueous layer was extracted with chloroform. The organic layer and the extract were combined, the resultant solution was dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. The solid thus obtained was washed with diethyl ether to obtain 0.55 g of 2-methoxypyrido(2,3-d)pyrimidin-7(8H)-one as a yellow solid.
Quantity
0.87 g
Type
reactant
Reaction Step One
Name
sodium methoxide methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7](/[CH:8]=[CH:9]/[C:10](OCC)=[O:11])=[CH:6][N:5]=[C:4]([O:15][CH3:16])[N:3]=1.C[O-].[Na+].CO>CO>[CH3:16][O:15][C:4]1[N:5]=[CH:6][C:7]2[CH:8]=[CH:9][C:10](=[O:11])[NH:1][C:2]=2[N:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.87 g
Type
reactant
Smiles
NC1=NC(=NC=C1/C=C/C(=O)OCC)OC
Name
sodium methoxide methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+].CO
Name
Quantity
50 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
DISTILLATION
Type
DISTILLATION
Details
the solvent was then distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
To the resultant residue, a saturated aqueous ammonium chloride solution and chloroform were added
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the resultant solution was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The solid thus obtained
WASH
Type
WASH
Details
was washed with diethyl ether

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
COC=1N=CC2=C(N1)NC(C=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.55 g
YIELD: CALCULATEDPERCENTYIELD 79.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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